Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride
Overview
Description
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride is a chemical compound with the molecular formula C13H17NO.ClH. It is a white solid that is soluble in water and is commonly used as an intermediate in organic synthesis. This compound is known for its unique chemical structure, which includes a pyrrolidinyl group attached to a propiophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride typically involves the reaction of pyrrolidinone with propiophenone, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction is usually carried out at temperatures between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has also been explored to improve the efficiency of the reaction . This method employs a multimode reactor to achieve the desired product with higher yields and shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve the replacement of halogen atoms with other functional groups using reagents like sodium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, LiAlH4 for reduction, and sodium carbonate for substitution reactions . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound allows it to interact with various enzymes and receptors, leading to its biological effects . Molecular docking studies have shown that the compound can interact with proteins such as Akt, which plays a role in cell signaling pathways .
Comparison with Similar Compounds
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride can be compared with other similar compounds, such as:
3,4-Methylenedioxypyrovalerone (3,4-MDPV): Known for its psychostimulant effects and interaction with dopamine circuitry in the brain.
Pyrovalerone: Another α-pyrrolidinophenone with similar psychostimulant properties.
2,3-MDPV: A structural isomer of 3,4-MDPV with comparable pharmacological properties.
These compounds share similar structural features but differ in their specific biological activities and potency. This compound is unique due to its specific chemical structure and the presence of the pyrrolidinyl group, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACQWMDCFMYTSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232258 | |
Record name | Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-86-3 | |
Record name | 1-Propanone, 1-phenyl-3-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=833-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Pyrrolidinyl)propiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-pyrrolidinyl)propiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-PYRROLIDINYL)PROPIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763U2A0O5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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